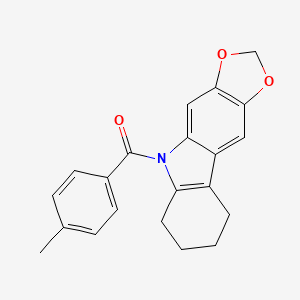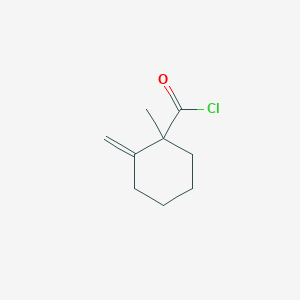
1-Methyl-2-methylidenecyclohexane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-methylidenecyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C9H13ClO It is a derivative of cyclohexane, featuring a carbonyl chloride functional group attached to a cyclohexane ring that also contains a methyl and a methylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-2-methylidenecyclohexane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 1-Methyl-2-methylidenecyclohexane-1-carboxylic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-methylidenecyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-Methyl-2-methylidenecyclohexane-1-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or acidic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
1-Methyl-2-methylidenecyclohexane-1-carboxylic acid: Formed through hydrolysis.
1-Methyl-2-methylidenecyclohexane-1-methanol: Formed through reduction.
Aplicaciones Científicas De Investigación
1-Methyl-2-methylidenecyclohexane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a building block for bioactive molecules.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-methylidenecyclohexane-1-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-imidazole-2-carbonyl chloride: Another acyl chloride with a different ring structure.
Cyclohexanecarbonyl chloride: Lacks the methyl and methylene groups present in 1-Methyl-2-methylidenecyclohexane-1-carbonyl chloride.
2-Methylcyclohexanecarbonyl chloride: Similar structure but with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties
Propiedades
Número CAS |
85620-36-6 |
|---|---|
Fórmula molecular |
C9H13ClO |
Peso molecular |
172.65 g/mol |
Nombre IUPAC |
1-methyl-2-methylidenecyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c1-7-5-3-4-6-9(7,2)8(10)11/h1,3-6H2,2H3 |
Clave InChI |
GDOMNTCVBMLTKY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1=C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


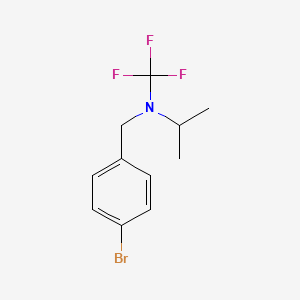
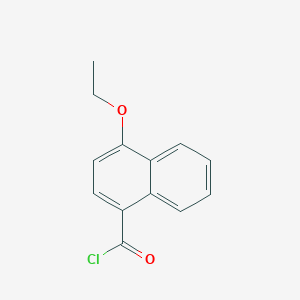

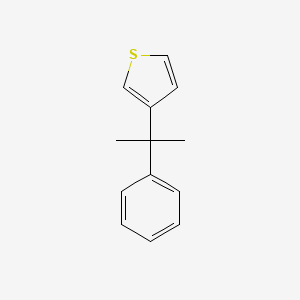
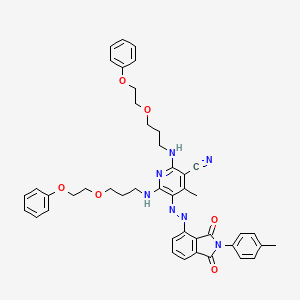
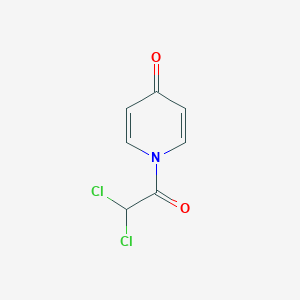
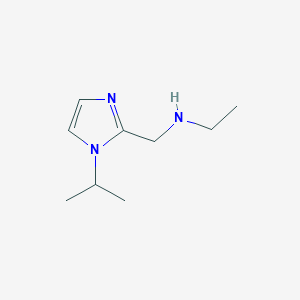

![3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945970.png)
![1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B13945971.png)
